Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
Hernandezine
CAS No.: 6681-13-6
Cat. No.: VC20770294
Molecular Formula: C39H44N2O7
Molecular Weight: 652.8 g/mol
Purity: 95 % (TLC, mass-spectrometry)
* For research use only. Not for human or veterinary use.

CAS No. | 6681-13-6 |
---|---|
Molecular Formula | C39H44N2O7 |
Molecular Weight | 652.8 g/mol |
IUPAC Name | (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene |
Standard InChI | InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 |
Standard InChI Key | FUZMQNZACIFDBL-KYJUHHDHSA-N |
Isomeric SMILES | CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC |
SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC |
Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC |
Appearance | Powder |
Chemical and Physical Properties
Hernandezine possesses distinct chemical and physical characteristics that are important for understanding its biological activity and pharmaceutical potential.
Chemical Structure and Formula
Hernandezine has the molecular formula C₃₉H₄₄N₂O₇ with a molecular weight of 652.78 g/mol . Its chemical name is (1beta)-5,6,6',7,12-pentamethoxy-2,2'-dimethylberbaman . The compound belongs to the bisbenzylisoquinoline alkaloid family, characterized by two benzylisoquinoline units connected by ether bridges.
Physical Characteristics
Hernandezine appears as a powder in its purified form. Its physical properties include:
Property | Characteristic |
---|---|
Physical form | Powder |
Melting point | 156-157°C |
Optical activity | [alpha] D +216° (c=1, chloroform) |
Solubility | Soluble in chloroform; not well soluble in ethanol and methanol |
Purity (commercial) | > 95% (HPLC) |
Table 1: Physical properties of Hernandezine
The compound should be stored at +4°C in a dark place to maintain its stability . This is typical for many natural products, which can be sensitive to light, heat, and oxygen.
Pharmacological Activities
Hernandezine exhibits a wide range of pharmacological activities that make it a compound of significant interest for potential therapeutic applications.
Calcium Antagonism and Platelet Aggregation Inhibition
One of the primary biological activities of hernandezine is its action as a calcium antagonist. Research has demonstrated that it inhibits A23187-induced concentration increase of cytosolic free calcium in human platelets . This property is closely linked to its ability to inhibit platelet aggregation.
Hernandezine has been shown to inhibit rat platelet aggregation induced by various agents, including:
This platelet aggregation inhibitory activity suggests potential applications in conditions where platelet hyperactivity contributes to pathology, such as thrombosis and certain cardiovascular diseases.
AMPK Activation and Cellular Effects
Recent research has identified hernandezine as a novel activator of adenosine monophosphate-activated protein kinase (AMPK) . This enzyme plays a central role in cellular energy homeostasis and metabolic regulation, making it an important target for treating various conditions including metabolic disorders and cancer.
The AMPK-activating property of hernandezine has been linked to several of its cellular effects:
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Inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) expression and production in human macrophage cell lines (THP-1 and U937)
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Induction of autophagy in cancer cells through AMPK pathway activation
These effects highlight the potential of hernandezine in treating inflammatory conditions and cancer through AMPK-dependent mechanisms.
Anti-inflammatory Properties
Hernandezine demonstrates significant anti-inflammatory properties through multiple mechanisms, making it a potential candidate for treating inflammatory conditions.
Inhibition of TNFα Production
A key anti-inflammatory mechanism of hernandezine is its ability to inhibit lipopolysaccharide (LPS)-induced TNFα expression and production. Research conducted on human macrophage cell lines (THP-1 and U937) showed that hernandezine at concentrations of 10 and 30 μM significantly attenuated LPS-induced TNFα mRNA expression and protein secretion .
The study demonstrated a dose-dependent response, with higher concentrations of hernandezine (10-30 μM) showing greater inhibition of TNFα production, while lower concentrations (1-3 μM) were ineffective . This suggests a concentration threshold for achieving anti-inflammatory effects.
Effects on Primary Human Cells
Importantly, hernandezine's anti-inflammatory effects have been validated in primary human peripheral blood mononuclear cells (PBMCs) from chronic obstructive pulmonary disease (COPD) patients. When these primary cells were treated with hernandezine (30 μM), the compound remarkably inhibited LPS-induced TNFα mRNA expression and production without exhibiting cytotoxicity .
This finding is particularly significant as it demonstrates the potential clinical relevance of hernandezine's anti-inflammatory properties in human primary cells, rather than just in cell lines.
ROS and NFκB Regulation
The anti-inflammatory activity of hernandezine also involves inhibition of LPS-induced reactive oxygen species (ROS) production and nuclear factor kappa B (NFκB) activation . The NFκB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines including TNFα.
By inhibiting both ROS production and NFκB activation, hernandezine may provide multi-level regulation of inflammatory processes, which could be beneficial in treating complex inflammatory conditions.
Anticancer Properties
Recent research has revealed significant anticancer properties of hernandezine against multiple cancer types through distinct mechanisms.
Effects on Multidrug Resistance
Hernandezine has been identified as a potent and selective reversing agent for ATP-binding cassette (ABC) drug transporter ABCB1 (P-glycoprotein, MDR1)-mediated multidrug resistance (MDR) in cancer cells . This is particularly important because MDR remains a major obstacle in clinical cancer chemotherapy.
Key findings regarding hernandezine's effects on MDR include:
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Selective inhibition of the transport function of ABCB1
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Enhancement of drug-induced apoptosis in cancer cells
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Resensitization of ABCB1-overexpressing cancer cells to multiple chemotherapeutic drugs at nontoxic, nanomolar concentrations
These properties suggest that hernandezine could be developed as a novel reversal agent for combination therapy in patients with MDR cancer, potentially improving the efficacy of standard chemotherapeutic agents.
Inhibition of Hepatocellular Carcinoma
Research on hepatocellular carcinoma (HCC) cells has demonstrated that hernandezine effectively inhibits the proliferation of HCC cell lines HepG2 and Hep3B . The study revealed several key mechanisms:
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Induction of G0/G1 phase arrest in the cell cycle
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Inhibition of proliferation
These effects were mediated through two primary pathways:
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Inhibition of the phosphatidylinositol 3-kinase (PI3K)-protein kinase B (AKT) pathway, which disrupts the formation of cyclin-dependent kinase 4 (CDK4) and cyclin D1 (CCND1) dimers, resulting in G0/G1 phase arrest
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Accumulation of reactive oxygen species (ROS) in liver cancer cells, causing mitochondrial injury and triggering apoptosis through modulation of apoptosis-related proteins
Additionally, hernandezine demonstrated tumor growth inhibition in HepG2 and Hep3B-bearing nude mice, providing in vivo evidence of its anticancer potential against HCC .
Autophagic Cell Death in Pancreatic Cancer
A recent study published in 2022 investigated hernandezine's effects on pancreatic ductal adenocarcinoma (PDAC) cells . The research demonstrated that hernandezine dose-dependently suppresses cell proliferation, promotes autophagy, and induces autophagic death in PDAC cell lines Capan-1 and SW1990.
Cell Line | IC₅₀ Value |
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Capan-1 | 47.7 μM |
SW1990 | 40.1 μM |
Table 2: IC₅₀ values of hernandezine against pancreatic cancer cell lines
Mechanistically, the study revealed that:
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Hernandezine (1-40 μM) promotes the conversion of LC3-I to LC3-II, indicating autophagy activation
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The compound exerts concentration-dependent and time-dependent effects on autophagy
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Transmission electron microscopy and fluorescence imaging confirmed significant increases in autophagic vacuoles in hernandezine-treated cells
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Knockdown of ATG5, a key gene in the autophagy pathway, alleviated hernandezine-induced autophagy
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Autophagy inhibitors (BafA1 and HCQ) significantly inhibited hernandezine-induced cell death, confirming autophagic cell death as the primary mechanism
These findings indicate that hernandezine is capable of inducing autophagic cell death in pancreatic cancer cells, suggesting a novel therapeutic approach for this aggressive cancer type.
Route of Administration | Species | LD₅₀ Value |
---|---|---|
Subcutaneous (SCU) | Mouse | 282 mg/kg |
Subcutaneous (SCU) | Rat | 175 mg/kg |
Table 3: Toxicity data for hernandezine
These values indicate moderate toxicity in rodent models when administered subcutaneously. It's worth noting that the toxicity profile may vary depending on the route of administration and species.
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